N-(4-Methylphenethyl)aniline
Description
N-(4-Methylphenethyl)aniline is an aromatic amine derivative with the molecular formula C₁₅H₁₇N (calculated molecular weight: 211.30 g/mol). Structurally, it consists of an aniline moiety (C₆H₅NH₂) where the hydrogen atom on the amine group is substituted by a 4-methylphenethyl group (–CH₂CH₂C₆H₄CH₃). This substitution introduces steric bulk and moderate electron-donating effects via the methyl group, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)ethyl]aniline |
InChI |
InChI=1S/C15H17N/c1-13-7-9-14(10-8-13)11-12-16-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3 |
InChI Key |
WISBVPAFDHAZAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing N-(4-Methylphenethyl)aniline involves the nucleophilic substitution of a halogenated precursor with aniline.
Reduction of Nitroarenes: Another method involves the reduction of 4-methylphenethyl nitrobenzene to the corresponding amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are typically employed.
Major Products:
Oxidation: Quinones and nitroso derivatives.
Reduction: Secondary amines and other reduced products.
Substitution: Nitrated, sulfonated, and halogenated derivatives.
Scientific Research Applications
N-(4-Methylphenethyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Methylphenethyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Substituent Effects on Basicity and Reactivity
N-(4-Methylbenzyl)aniline (CAS 15818-64-1, C₁₄H₁₅N):
- Substituent: A benzyl group (–CH₂C₆H₄CH₃) directly attached to the amine.
- Key Differences : The shorter benzyl chain reduces lipophilicity compared to the phenethyl group. The methyl substituent on the benzyl ring provides inductive electron donation, slightly increasing basicity (estimated pKa ~4.8 vs. ~4.5 for the phenethyl analog) .
- Applications: Intermediate in pharmaceuticals and dyes due to its balanced solubility in organic solvents .
- 4-Methoxy-N-(1-phenylethyl)aniline (CAS 2743-01-3, C₁₅H₁₇NO): Substituent: Phenethyl group with a para-methoxy (–OCH₃) on the aniline ring. Key Differences: The methoxy group enhances resonance electron donation, increasing basicity (pKa ~5.0) and directing electrophilic substitution to ortho/para positions. The phenethyl chain improves lipid solubility, making it suitable for hydrophobic applications .
- N-Methyl-4-nitroaniline (CAS 100-15-2, C₇H₈N₂O₂): Substituent: Nitro (–NO₂) and methylamine (–NHCH₃) groups. Key Differences: The nitro group is strongly electron-withdrawing, drastically reducing basicity (pKa ~1.0) and deactivating the ring toward electrophilic attack. Used in dye synthesis due to its stability and chromophoric properties .
Steric and Electronic Influence on Physical Properties
Notes:
- Lipophilicity : Phenethyl-substituted compounds (e.g., this compound) exhibit higher logP values than benzyl analogs, favoring membrane permeability in drug design .
- Thermal Stability : Nitro-substituted anilines (e.g., N-Methyl-4-nitroaniline) decompose at lower temperatures due to electron-withdrawing effects .
Research Findings and Industrial Relevance
- Pharmaceuticals : The phenethyl group in this compound is structurally similar to opioid side chains (e.g., 4'-Methyl acetyl fentanyl in ), though the target compound itself lacks opioid activity .
- Material Science : Triphenylamine derivatives () are used in organic LEDs (OLEDs), contrasting with the simpler phenethyl-aniline’s role as a building block .
- Stability Challenges : Nitro-substituted anilines () face stability issues under reducing conditions, whereas methylphenethyl analogs are more robust .
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